5-Deoxy-5-[(3,4-dimethylphenyl)amino]-D-ribitol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Deoxy-5-[(3,4-dimethylphenyl)amino]-D-ribitol is a chemical compound with the molecular formula C13H21NO4 and a molecular weight of 255.31 g/mol It is characterized by the presence of a ribitol backbone substituted with a 3,4-dimethylphenylamino group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Deoxy-5-[(3,4-dimethylphenyl)amino]-D-ribitol typically involves the reaction of D-ribitol with 3,4-dimethylaniline under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and safety of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
5-Deoxy-5-[(3,4-dimethylphenyl)amino]-D-ribitol can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of ketones or aldehydes.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically leading to the formation of alcohols or amines.
Substitution: This reaction involves the replacement of one functional group with another, which can lead to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary but often involve controlled temperatures, pressures, and pH levels to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups .
Wissenschaftliche Forschungsanwendungen
5-Deoxy-5-[(3,4-dimethylphenyl)amino]-D-ribitol has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and other biomolecules.
Medicine: Investigated for its potential therapeutic properties, including its ability to modulate biological pathways and its potential use in drug development.
Wirkmechanismus
The mechanism of action of 5-Deoxy-5-[(3,4-dimethylphenyl)amino]-D-ribitol involves its interaction with specific molecular targets and pathways. This compound can bind to enzymes and other proteins, modulating their activity and affecting various biological processes. The exact pathways involved depend on the specific context and application, but may include signaling pathways, metabolic pathways, and other cellular processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5-Deoxy-5-[(3,4-dimethylphenyl)amino]-D-glucitol
- 5-Deoxy-5-[(3,4-dimethylphenyl)amino]-D-mannitol
- 5-Deoxy-5-[(3,4-dimethylphenyl)amino]-D-arabitol
Uniqueness
5-Deoxy-5-[(3,4-dimethylphenyl)amino]-D-ribitol is unique due to its specific structural features and the presence of the 3,4-dimethylphenylamino group. This gives it distinct chemical and biological properties compared to similar compounds, making it valuable for specific applications in research and industry .
Eigenschaften
CAS-Nummer |
83916-71-6 |
---|---|
Molekularformel |
C13H21NO4 |
Molekulargewicht |
255.31 g/mol |
IUPAC-Name |
(2S,3R,4R)-5-(3,4-dimethylanilino)pentane-1,2,3,4-tetrol |
InChI |
InChI=1S/C13H21NO4/c1-8-3-4-10(5-9(8)2)14-6-11(16)13(18)12(17)7-15/h3-5,11-18H,6-7H2,1-2H3/t11-,12+,13-/m1/s1 |
InChI-Schlüssel |
ZPFOXBJGVIUHDO-FRRDWIJNSA-N |
Isomerische SMILES |
CC1=C(C=C(C=C1)NC[C@H]([C@H]([C@H](CO)O)O)O)C |
Kanonische SMILES |
CC1=C(C=C(C=C1)NCC(C(C(CO)O)O)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.